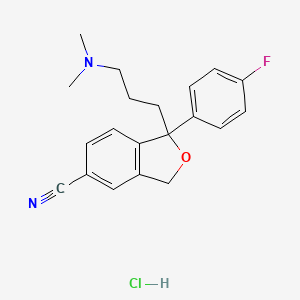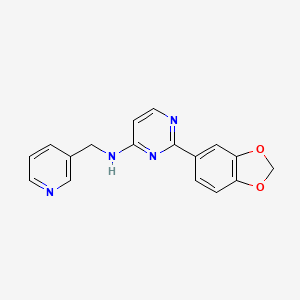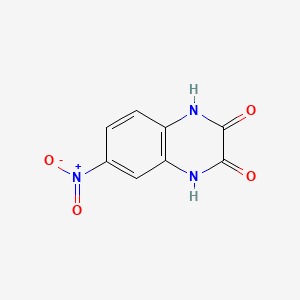![molecular formula C18H18FN3OS B1228441 4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide](/img/structure/B1228441.png)
4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Alzheimer's Disease Research
4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe, is significant in Alzheimer's disease research. It has been utilized with positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This research revealed significant decreases in receptor densities in Alzheimer's patients, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).
Radiopharmaceutical Development
The compound has been key in radiopharmaceutical research, particularly in synthesizing no-carrier-added 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1 piperazinyl]ethyl-N-2-pyridinyl-benzamide (p-[18F]MPPF) for brain imaging. It aids in identifying specific brain regions with high serotonin receptor density, providing insights into various neurological conditions (Le Bars et al., 1998).
Synthesis and Evaluation of Radio-ligands
Further advancements in radiopharmaceuticals include the synthesis and evaluation of [18F]Org 13063 or 4-[18F]fluoro-N-{2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl}benzamide. This compound's synthesis and biodistribution studies contribute to developing potential PET radioligands for 5-HT1A receptors, with implications for brain research and drug development (Vandecapelle et al., 2001).
Impact on Antipsychotic Development
Research into 2-Phenylpyrroles as analogues of benzamide has provided insights into dopamine antagonistic activity and the development of potential antipsychotics. This research demonstrates the significance of the compound's structural derivatives in understanding the activity of dopamine D-2 receptors and their potential therapeutic applications (van Wijngaarden et al., 1987).
Tyrosine Kinase Inhibitor Metabolism
In the context of chronic myelogenous leukemia, the compound's structural analog, flumatinib, has been studied for its metabolism in patients. This research provides crucial information on the main metabolic pathways of flumatinib, including N-demethylation and N-oxidation, crucial for developing effective cancer treatments (Gong et al., 2010).
properties
Product Name |
4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide |
|---|---|
Molecular Formula |
C18H18FN3OS |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-fluoro-N-(2-pyridin-3-ylpiperidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C18H18FN3OS/c19-15-8-6-13(7-9-15)17(23)21-18(24)22-11-2-1-5-16(22)14-4-3-10-20-12-14/h3-4,6-10,12,16H,1-2,5,11H2,(H,21,23,24) |
InChI Key |
OPBIMMOKSSEPPP-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)

![4-[[3-[(4-methylanilino)-oxomethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1228365.png)
![3-ethyl-1-(2-furanylmethyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1228366.png)

![3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1228368.png)

![3,5-diethyl-2-(3-hydroxypropylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1228372.png)
![N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide](/img/structure/B1228373.png)

![N-(3,4-dimethylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1228377.png)

